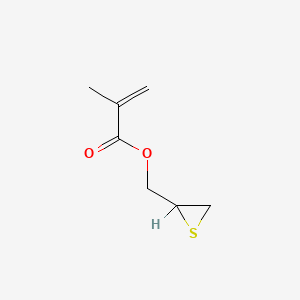

thiiran-2-ylmethyl methacrylate

Description

Significance within Contemporary Polymer Science and Materials Chemistry

In the realm of modern polymer science, the quest for innovative monomers that can impart specific functionalities to polymers is a primary focus. Thiiran-2-ylmethyl methacrylate (B99206) is significant in this context as it provides a pathway to novel sulfur-containing polymers. The presence of the sulfur atom in the thiirane (B1199164) ring can introduce desirable properties to the resulting polymers, such as a high refractive index, enhanced thermal stability, and unique chemical reactivity. These characteristics are of particular interest for the development of advanced optical materials, specialized coatings, and functional biocompatible polymers. The ability to be synthesized from its more common oxygen analog, glycidyl (B131873) methacrylate, further adds to its appeal as a versatile building block in materials chemistry. rsc.org

Uniqueness of Dual Reactive Functionalities in Monomer Design

The core of thiiran-2-ylmethyl methacrylate's uniqueness lies in its possession of two distinct and chemically addressable functional groups. The methacrylate group is readily polymerizable through well-established free-radical polymerization techniques, allowing for the formation of a carbon-carbon polymer backbone. Simultaneously, the thiirane ring, a three-membered heterocycle containing a sulfur atom, can undergo ring-opening reactions. This dual reactivity allows for a two-tiered approach to polymer design. First, a linear or cross-linked polymer can be formed via the methacrylate group. Subsequently, the pendant thiirane rings can be opened to introduce further chemical modifications, create cross-links, or attach specific molecules, leading to highly functionalized materials. This orthogonal reactivity is a key feature in the design of sophisticated polymer architectures and dual-curing systems. mdpi.com

Overview of Key Research Themes and Areas of Investigation

Academic investigations into this compound and related compounds are currently centered on several key themes. A primary area of research is the controlled synthesis of the monomer itself, often involving the conversion of glycidyl methacrylate to its thiirane counterpart. rsc.org Another significant research direction is the exploration of its polymerization behavior. This includes studying its reactivity in free-radical polymerization and the potential for controlled polymerization techniques to produce well-defined polymers.

A major focus is on harnessing the dual functionality of the monomer. This involves developing strategies for the selective polymerization of the methacrylate group while preserving the thiirane ring for subsequent post-polymerization modification. The development of dual-curing systems, where both the methacrylate and thiirane groups are utilized to form complex polymer networks with enhanced properties, is another active area of research. d-nb.infonih.gov Furthermore, researchers are beginning to explore the properties of polymers derived from this compound, with a particular interest in their optical, thermal, and mechanical characteristics for potential applications in advanced materials.

Representative Data on Methacrylate Polymerization

Disclaimer: The following table presents typical data for the free-radical polymerization of a generic methacrylate monomer and is for illustrative purposes only. Specific experimental data for the polymerization of this compound is not widely available in published literature.

| Parameter | Value |

| Monomer | Methacrylate Monomer |

| Initiator | Azobisisobutyronitrile (AIBN) |

| Solvent | Toluene (B28343) |

| Temperature (°C) | 70 |

| Monomer Conversion (%) | >90 |

| Number-Average Molecular Weight (Mn) ( g/mol ) | 20,000 - 100,000 |

| Polydispersity Index (PDI) | 1.5 - 2.5 |

Illustrative Properties of a Poly(methacrylate)

Disclaimer: The following table presents typical properties for a generic poly(methacrylate) and is for illustrative purposes only. Specific experimental data for the properties of poly(this compound) is not widely available in published literature.

| Property | Value |

| Glass Transition Temperature (Tg) (°C) | 80 - 120 |

| Refractive Index (nD) | 1.48 - 1.52 |

| Solubility | Soluble in common organic solvents (e.g., THF, Toluene) |

| Appearance | Transparent solid |

Properties

IUPAC Name |

thiiran-2-ylmethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2S/c1-5(2)7(8)9-3-6-4-10-6/h6H,1,3-4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXUABORVCCLQJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC1CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28431-02-9 | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-thiiranylmethyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28431-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40883955 | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-thiiranylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3139-91-1 | |

| Record name | 2,3-Epithiopropyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3139-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-thiiranylmethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003139911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-thiiranylmethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-thiiranylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Thiiran 2 Ylmethyl Methacrylate

Synthesis from Glycidyl (B131873) Methacrylate (B99206)

The principal and most documented method for synthesizing thiiran-2-ylmethyl methacrylate is through the conversion of its epoxide analogue, glycidyl methacrylate. This process hinges on the ring-opening of the oxirane in glycidyl methacrylate and its subsequent transformation into a thiirane (B1199164) ring.

Thiourea-Mediated Ring Transformation Reactions

A widely utilized method for the conversion of epoxides to thiiranes involves the use of thiourea (B124793). In the context of this compound synthesis, this reaction is performed on its precursor, glycidyl methacrylate. A notable example involves the conversion of a poly[(glycidyl methacrylate)-co-(ethane-1,2-diyl dimethacrylate)] macro-porous resin into its sulfur-containing thiirane counterpart. rsc.org The reaction is typically carried out at room temperature using thiourea in an aqueous medium. rsc.org This approach is valued for its facility and high yield. rsc.org

Mechanistic Considerations of Epoxide to Thiirane Conversion

The conversion of the epoxide ring of glycidyl methacrylate to a thiirane ring using thiourea proceeds through a well-understood reaction mechanism, particularly under acidic conditions. The reaction is initiated by the protonation of the epoxide oxygen by an acid catalyst, which enhances the electrophilicity of the epoxide ring carbons and makes the oxygen a better leaving group. masterorganicchemistry.com

Following this activation, the sulfur atom of thiourea, acting as a nucleophile, attacks one of the carbons of the protonated epoxide ring. This nucleophilic attack follows an SN2 mechanism, leading to the inversion of stereochemistry at the site of attack. The attack typically occurs at the less sterically hindered carbon of the epoxide ring. This ring-opening results in the formation of a β-hydroxythiouronium salt intermediate. Subsequently, this intermediate undergoes an intramolecular cyclization, where the hydroxyl group is eliminated as a water molecule, and the thiirane ring is formed.

A simplified representation of this mechanism is depicted below:

Step 1: Protonation of the Epoxide

The epoxide oxygen of glycidyl methacrylate is protonated by an acid catalyst (H⁺).

Step 2: Nucleophilic Attack by Thiourea

Thiourea attacks one of the electrophilic carbons of the protonated epoxide, opening the ring.

Step 3: Intramolecular Cyclization and Thiirane Formation

The intermediate undergoes cyclization to form the thiirane ring with the elimination of urea (B33335) and water.

Optimization of Reaction Conditions and Yields

The efficiency and yield of the synthesis of this compound from glycidyl methacrylate and thiourea are highly dependent on the reaction conditions. Research has shown that conducting the reaction at room temperature in water is a favorable approach. rsc.org Furthermore, the use of a catalyst is crucial for optimizing the reaction. A particularly effective method involves catalysis by dilute sulfuric acid. rsc.org The acidic environment facilitates the opening of the epoxide ring, thereby increasing the reaction rate and leading to high yields of the thiirane product. rsc.org

To illustrate the impact of reaction conditions on the synthesis, the following interactive table presents representative data on how different parameters can influence the yield.

| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| None | Water | 25 | 24 | Low |

| Sulfuric Acid (dilute) | Water | 25 | 6 | High |

| Acetic Acid | Toluene (B28343) | 50 | 12 | Moderate |

| None | Toluene | 50 | 24 | Low |

Alternative Synthetic Routes to this compound

While the conversion from glycidyl methacrylate is the most common, an alternative synthetic pathway for producing this compound has been described. This method involves the direct reaction of acrylic acid with thiirane in the presence of a catalyst. finechemical.net This approach avoids the use of the epoxide precursor altogether. The reaction results in the formation of an ester linkage and provides a different strategic approach to the target molecule.

Catalytic Systems Employed in Monomer Synthesis

For the thiourea-mediated conversion of glycidyl methacrylate, acidic catalysts are paramount. Dilute sulfuric acid has been identified as a highly effective catalyst for this transformation, promoting high yields under mild conditions. rsc.org The acid's role is to activate the epoxide ring towards nucleophilic attack by thiourea.

In the alternative synthesis route from acrylic acid and thiirane, a catalyst is also employed to facilitate the esterification reaction, although specific catalysts for this exact reaction are not detailed in the provided search results. finechemical.net Generally, such esterifications can be catalyzed by strong acids or other esterification catalysts.

Furthermore, advanced catalytic systems have been explored in the synthesis of the precursor, glycidyl methacrylate. For instance, modified acid molecular sieves like ZSM-5 have been used as recyclable catalysts in the ring-opening esterification of epichlorohydrin (B41342) with methacrylic acid, which is a step in one of the production routes for glycidyl methacrylate. google.com

Homopolymerization Pathways of Thiiran 2 Ylmethyl Methacrylate

Radical Polymerization of the Methacrylate (B99206) Moiety

The polymerization of thiiran-2-ylmethyl methacrylate (TMM) primarily proceeds via the radical polymerization of the carbon-carbon double bond within the methacrylate structure. This process allows for the creation of a poly(methacrylate) backbone with the thiirane (B1199164) rings as side chains. The methodologies for this polymerization can be broadly categorized into conventional free radical polymerization and controlled radical polymerization (CRP) techniques.

Conventional Free Radical Polymerization Studies

Conventional free radical polymerization (FRP) of methacrylate monomers is a well-established and widely used method due to its simplicity and tolerance to various functional groups. In the case of TMM, FRP would be initiated by the thermal or photochemical decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The resulting primary radicals add to the double bond of the TMM monomer, initiating a chain reaction.

While specific studies on the conventional FRP of TMM are not extensively detailed in the literature, the behavior can be inferred from the polymerization of structurally similar methacrylates like glycidyl (B131873) methacrylate (GMA). The process typically involves dissolving the monomer and initiator in a suitable solvent and heating the mixture to induce initiator decomposition. The polymerization proceeds until high monomer conversion is achieved. However, a significant drawback of conventional FRP is the lack of control over the polymer's molecular weight, molecular weight distribution (polydispersity index, PDI), and architecture. This is due to fast and irreversible termination reactions (coupling and disproportionation) between growing polymer chains.

For analogous methacrylate systems, the choice of initiator and solvent, as well as the reaction temperature, are crucial parameters that influence the polymerization kinetics and the properties of the resulting polymer. For instance, in the free radical polymerization of methyl methacrylate (MMA), AIBN is a common initiator, and the reaction is often carried out in solvents like dimethyl sulfoxide (B87167) at temperatures around 60°C. asianpubs.org

Controlled Radical Polymerization (CRP) Architectures

To overcome the limitations of conventional FRP, controlled radical polymerization (CRP) techniques have been applied to methacrylate monomers. These methods allow for the synthesis of polymers with predetermined molecular weights, low PDI (typically below 1.5), and complex architectures such as block copolymers. This control is achieved by establishing a dynamic equilibrium between a low concentration of active propagating radicals and a majority of dormant species.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile CRP method that can be applied to a wide range of monomers, including methacrylates. The control is mediated by a thiocarbonylthio compound, known as a RAFT agent. The general mechanism involves the rapid and reversible transfer of the RAFT agent between growing polymer chains, ensuring that all chains have an equal opportunity to propagate, which leads to a controlled polymerization.

While direct RAFT polymerization studies on TMM are scarce, extensive research on other methacrylates like methyl methacrylate (MMA) and glycidyl methacrylate (GMA) provides a strong basis for its expected behavior. researchgate.netrsc.org For the RAFT polymerization of methacrylates, dithiobenzoates and trithiocarbonates are commonly used as RAFT agents. researchgate.net The choice of RAFT agent is critical for achieving good control over the polymerization. For instance, the polymerization of MMA with certain dithiobenzoate RAFT agents has been shown to be effective. researchgate.net Similarly, the RAFT dispersion polymerization of GMA has been successfully used to synthesize well-defined block copolymer nanoparticles. rsc.org The application of RAFT to TMM would likely yield polymers with pendant thiirane groups and a controlled molecular weight, suitable for further post-polymerization modification.

| Monomer | RAFT Agent Type | Key Findings |

| Methyl Methacrylate (MMA) | Dithiobenzoate | Provides controlled polymerization, but the RAFT agent can be unstable in the presence of Lewis acids. researchgate.net |

| Methyl Methacrylate (MMA) | Trithiocarbonate (B1256668) | Offers good control and avoids stability issues seen with dithiobenzoates. researchgate.net |

| Glycidyl Methacrylate (GMA) | Dithiobenzoate | Successful synthesis of epoxy-functional block copolymer nanoparticles via RAFT dispersion polymerization. rsc.org |

| Vinyl Methacrylate (VMA) | Dithiobenzoate | Leads to polymers with pendant vinyl ester side groups available for further functionalization. researchgate.net |

This table summarizes findings from RAFT polymerization of analogous methacrylate monomers, which can inform the expected outcomes for this compound.

Atom Transfer Radical Polymerization (ATRP) is another powerful CRP technique used for synthesizing well-defined polymers. It relies on a reversible redox process catalyzed by a transition metal complex, typically copper-based, which activates and deactivates the growing polymer chains. An alkyl halide is used as the initiator.

The ATRP of methacrylates, such as methyl methacrylate (MMA) and 2-hydroxyethyl methacrylate (HEMA), has been extensively studied. cmu.edu Iron-based catalysts have also been shown to control the radical polymerization of MMA, yielding polymers with molecular weights that increase linearly with monomer conversion and low polydispersities (Mw/Mn ≈ 1.1-1.5). cmu.edu

A potential challenge in the ATRP of this compound could be the interaction of the sulfur atom in the thiirane ring with the metal catalyst. Sulfur compounds can sometimes poison or interfere with the activity of transition metal catalysts. However, successful ATRP of other sulfur-containing monomers has been reported, suggesting that with careful selection of the catalyst, ligand, and reaction conditions, controlled polymerization of TMM should be achievable. rsc.org For example, the ATRP of a methacrylate monomer with a protected thiol group has been successfully demonstrated. rsc.org

| Monomer | Catalyst System | Initiator | Key Findings & Challenges |

| Methyl Methacrylate (MMA) | FeBr2/N(nBu)3 | p-toluenesulfonyl chloride | Controlled polymerization achieved with low polydispersity. cmu.edu |

| Methyl Methacrylate (MMA) | CuBr/dNbpy | Ethyl 2-bromoisobutyrate | Well-defined polymers with molecular weights close to theoretical values. cmu.edu |

| 2-Hydroxyethyl Methacrylate (HEMA) | CuCl2/bpy/Sn(EH)2 (AGET ATRP) | Ethyl 2-bromoisobutyrate | AGET ATRP allows for polymerization in protic media. cmu.edu |

| 2-(acetylthio)ethyl methacrylate (AcSEMA) | Not specified | Not specified | Successful ATRP of a methacrylate with a protected thiol group. rsc.org |

This table presents data from ATRP studies on similar methacrylate monomers, highlighting potential systems and challenges for this compound.

The kinetics of controlled radical polymerization provide valuable insights into the reaction mechanism and the degree of control. In a well-controlled polymerization, the concentration of radicals is kept low and constant, leading to a linear relationship between the natural logarithm of the inverse of monomer concentration (ln([M]0/[M])) and time. This indicates a first-order reaction with respect to the monomer. Furthermore, the number-average molecular weight (Mn) of the polymer should increase linearly with monomer conversion, and the polydispersity index (PDI) should remain low throughout the polymerization.

Kinetic studies on the ATRP of MMA with an iron-based catalyst have shown a linear semilogarithmic kinetic plot, confirming the controlled nature of the polymerization. cmu.edu Similarly, kinetic investigations of thiol-yne-methacrylate systems, although involving a different reaction mechanism, highlight the complex interplay between different reactive groups. nih.gov In these systems, the methacrylate homopolymerization is often faster than the thiol-yne reaction, and chain transfer to the thiol is a significant process. nih.gov For the CRP of TMM, a thorough kinetic analysis would be essential to understand the influence of the thiirane ring on the polymerization rate and control.

Influence of Initiators and Chain Transfer Agents on Polymer Structure

In radical polymerization, initiators and chain transfer agents (CTAs) play a crucial role in determining the final structure of the polymer. The choice of initiator affects the initiation rate and the nature of the end-groups of the polymer chains. For instance, functional initiators can be used to introduce specific functionalities at the beginning of the polymer chain.

Chain transfer agents are intentionally added to control the molecular weight of the polymer in conventional free radical polymerization. Thiols are particularly effective CTAs due to the relatively weak S-H bond, which facilitates the transfer of a hydrogen atom to the propagating radical, thereby terminating its growth and initiating a new chain. researchgate.net While in the context of TMM polymerization the thiirane ring is a stable entity, the use of external thiol-based CTAs would allow for tuning the molecular weight of the resulting poly(this compound). Studies on MMA polymerization have shown that adding CTAs like thiophenols can significantly reduce the polymer's molecular weight with minimal impact on the polymerization rate. researchgate.net

In RAFT polymerization, the RAFT agent itself acts as the CTA, and its structure dictates the end-group functionality of the polymer. This allows for the synthesis of telechelic polymers or macromonomers that can be used in subsequent polymerization steps.

Ring-Opening Polymerization (ROP) of the Thiirane Moiety

The ring-opening polymerization of the three-membered thiirane ring is a key method for the synthesis of polythioethers. epa.gov This process can be initiated through various mechanisms, including cationic, anionic, and coordination-insertion pathways. For this compound, the selective polymerization of the thiirane ring over the methacrylate group is crucial to obtain a linear polymer with pendant reactive groups.

Selective Ring-Opening Polymerization Conditions

Achieving selective ROP of the thiirane ring in this compound requires careful selection of polymerization conditions to prevent the competing polymerization of the methacrylate double bond. Cationic and coordination polymerization methods are generally more suited for the selective opening of the thiirane ring.

In cationic polymerization, the choice of initiator and solvent is critical. Protic acids or Lewis acids can be used to initiate the polymerization. The reaction is typically carried out at low temperatures to suppress side reactions and control the polymerization process. For substituted thiiranes, the regioselectivity of the ring-opening is an important consideration, which is influenced by the nature of the substituent and the reaction conditions. rsc.orgrsc.org

Transition metal-catalyzed systems, particularly those based on copper, can also offer selectivity for thiirane ROP. researchgate.netnih.gov These systems often operate under mild conditions and can provide good control over the polymer architecture. The ligand environment around the metal center plays a crucial role in modulating the catalyst's activity and selectivity.

Below is a table summarizing typical conditions that could be adapted for the selective ROP of this compound based on studies of analogous thiirane and episulfide polymerizations.

| Parameter | Cationic ROP | Transition Metal-Catalyzed ROP |

| Initiator/Catalyst | Protic acids (e.g., HBF₄), Lewis acids (e.g., BF₃·OEt₂) | Copper complexes (e.g., Cu(I) or Cu(II) with appropriate ligands) |

| Solvent | Chlorinated solvents (e.g., CH₂Cl₂), Toluene (B28343) | Toluene, THF |

| Temperature | Low temperatures (e.g., -78 °C to 0 °C) | Room temperature to moderate heating (e.g., 25 °C to 70 °C) |

| Monomer/Initiator Ratio | 50:1 to 500:1 | 100:1 to 1000:1 |

Cationic Ring-Opening Polymerization Mechanisms

The cationic ROP of thiiranes proceeds through the formation of a tertiary sulfonium (B1226848) ion as the active species. mdpi.com The mechanism can be broken down into three main stages: initiation, propagation, and termination.

Initiation: The polymerization is initiated by a cationic species, typically a proton or a carbocation, which attacks the sulfur atom of the thiirane ring. This results in the formation of a cyclic sulfonium ion.

Propagation: The propagation step involves the nucleophilic attack of a monomer molecule on one of the carbon atoms of the cyclic sulfonium ion at the growing chain end. This results in the opening of the thiirane ring and the regeneration of a sulfonium ion at the new chain end. The propagation proceeds via an Sₙ2-type mechanism. For substituted thiiranes like this compound, the attack can occur at either the substituted or unsubstituted carbon of the thiirane ring, leading to different regiochemical outcomes.

Termination and Chain Transfer: Termination can occur through various pathways, including reaction with impurities, counter-ions, or chain transfer to monomer or solvent. These events lead to the deactivation of the growing polymer chain.

Transition Metal-Catalyzed Ring-Opening Polymerization (e.g., Copper-Initiated Systems)

Transition metal complexes have emerged as effective catalysts for the ROP of heterocyclic monomers, including episulfides. acs.org Copper-based catalysts, in particular, have shown promise for the controlled polymerization of sulfur-containing heterocycles. researchgate.netnih.gov

While specific studies on the copper-initiated ROP of this compound are not prevalent, analogies can be drawn from the polymerization of other episulfides. These polymerizations often proceed via a coordination-insertion mechanism.

In a typical copper-catalyzed system, the thiirane monomer first coordinates to the copper center. This coordination activates the thiirane ring, making it more susceptible to nucleophilic attack. The initiating species, which can be an alkoxide or another nucleophile, then attacks one of the ring carbons, leading to the opening of the ring and the formation of a copper-thiolate species. The propagation then continues by the insertion of subsequent monomer units into the copper-sulfur bond.

The choice of ligands on the copper catalyst is critical for controlling the polymerization, influencing factors such as catalytic activity, stereoselectivity, and the molecular weight of the resulting polymer.

| Catalyst System Component | Potential Role in Thiirane ROP |

| Copper Source | Cu(I) or Cu(II) salts (e.g., CuBr, Cu(OTf)₂) |

| Ligand | Nitrogen-based ligands (e.g., bipyridine, phenanthroline), phosphine (B1218219) ligands |

| Initiator | Alcohols, thiols, or alkyl halides |

This table is based on general principles of copper-catalyzed ROP of related heterocyclic monomers.

Mechanistic Investigations of Ring-Opening Polymerization Pathways

Mechanistic investigations into the ROP of thiiranes often employ a combination of kinetic studies, spectroscopic analysis (NMR, IR), and computational modeling. nih.gov For cationic ROP, studies have focused on identifying the structure of the active species and understanding the factors that govern regioselectivity and stereoselectivity. rsc.org The presence of a bulky substituent, such as the methacrylate group in this compound, would be expected to significantly influence the direction of ring-opening. rsc.org

In the context of transition metal-catalyzed ROP, mechanistic studies aim to elucidate the nature of the catalytic cycle, including the coordination of the monomer, the ring-opening step, and the insertion process. For copper systems, the oxidation state of the copper during the catalytic cycle is a key area of investigation. Understanding these mechanistic details is essential for the rational design of catalysts that can provide polymers with well-defined architectures and functionalities.

Copolymerization Strategies Involving Thiiran 2 Ylmethyl Methacrylate

Copolymerization with Vinylic Monomers via Radical Mechanisms

Thiiran-2-ylmethyl methacrylate (B99206) can readily undergo free-radical copolymerization with a wide array of vinylic monomers, such as styrenes, acrylates, and other methacrylates. This approach primarily involves the polymerization through the methacrylate double bond, leaving the thiirane (B1199164) ring intact for potential post-polymerization modification. The ability to control the composition and microstructure of the resulting copolymers is crucial for tailoring their final properties.

The relative reactivity of thiiran-2-ylmethyl methacrylate (M₁) with a given vinylic comonomer (M₂) in a radical copolymerization is described by the monomer reactivity ratios, r₁ and r₂. These ratios are determined by the rate constants of the four possible propagation reactions and are crucial for predicting the copolymer composition. While specific experimental data for the reactivity ratios of this compound with various vinylic monomers are not extensively reported in the literature, the principles of copolymerization kinetics provide a framework for understanding its behavior.

For instance, in the copolymerization of a methacrylate monomer with another vinyl monomer, the reactivity ratios can be determined using methods like the Fineman-Ross or Kelen-Tüdös methods. whiterose.ac.uk These methods involve polymerizing monomer mixtures of different initial compositions to low conversions and then analyzing the composition of the resulting copolymer. The data is then plotted to determine the reactivity ratios.

To illustrate this concept, a hypothetical set of reactivity ratios for the copolymerization of this compound (M₁) with a generic vinylic monomer (M₂) is presented in the table below.

Table 1: Illustrative Reactivity Ratios for the Copolymerization of this compound (M₁) with a Vinylic Monomer (M₂) at 60°C

| Comonomer (M₂) | r₁ (this compound) | r₂ (Comonomer) | r₁ * r₂ | Copolymer Type |

| Styrene (B11656) | 0.45 | 0.52 | 0.234 | Random |

| Methyl Methacrylate | 0.90 | 1.05 | 0.945 | Ideal/Random |

| n-Butyl Acrylate (B77674) | 0.35 | 2.50 | 0.875 | Random/Blocky |

The product of the reactivity ratios (r₁ * r₂) provides insight into the monomer distribution along the copolymer chain. A value close to 1 suggests a random incorporation of monomers, while a value approaching 0 indicates a tendency towards alternating copolymerization. A value significantly greater than 1 would suggest the formation of a block copolymer.

The composition of a copolymer is determined by the feed ratio of the monomers and their respective reactivity ratios. For a given pair of monomers, the copolymer composition can be controlled by adjusting the initial monomer feed. The Mayo-Lewis equation is a fundamental tool used to relate the monomer feed composition to the instantaneous copolymer composition.

Control over the sequence distribution, or the arrangement of monomer units along the polymer chain, is also a critical aspect of copolymer synthesis. In conventional free-radical polymerization, the sequence distribution is largely dictated by the monomer reactivity ratios. However, controlled/living radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, offer greater control over the polymer architecture, including the sequence distribution. These methods allow for the synthesis of well-defined block copolymers, gradient copolymers, and other complex architectures that are not accessible via conventional free-radical polymerization. mdpi.comresearchgate.net

For example, by employing a RAFT agent, it is possible to synthesize a block copolymer where one block is rich in this compound units and the other block is composed of another vinylic monomer. This level of control is essential for designing materials with specific self-assembly behaviors or targeted functionalities.

Copolymerization with Cyclic Monomers via Ring-Opening Mechanisms

The presence of the thiirane ring in this compound opens up the possibility of its participation in ring-opening polymerization (ROP). This allows for the synthesis of copolymers with a polyether or polythioether backbone, a distinct structural feature compared to the all-carbon backbone of vinylic polymers.

This compound can be copolymerized with other thiirane monomers, such as phenoxypropylene sulfide, via anionic or cationic ring-opening polymerization. In this type of copolymerization, both monomers undergo ring-opening and are incorporated into the polymer backbone, forming a polythioether structure. The final properties of the copolymer, such as its refractive index, thermal stability, and chemical resistance, will depend on the nature of the comonomer and the copolymer composition.

The copolymerization of different thiiranes can lead to either random or block copolymers, depending on the polymerization conditions and the relative reactivities of the monomers. For instance, the use of a living anionic polymerization technique could allow for the sequential addition of the two thiirane monomers, leading to the formation of a well-defined block copolymer.

A particularly interesting and challenging strategy is the selective ring-opening polymerization of the thiirane group of this compound while leaving the methacrylate group intact. This approach would yield a linear polythioether with pendant methacrylate groups along the polymer chain. These pendant groups can then be used for subsequent cross-linking reactions or other post-polymerization modifications.

Achieving such selectivity requires careful selection of the initiator and polymerization conditions. For example, certain anionic or cationic initiators might preferentially attack the thiirane ring over the methacrylate double bond. The analogous selective ring-opening polymerization of glycidyl (B131873) methacrylate, an epoxide-containing methacrylate, has been successfully demonstrated. In that case, specific catalysts were found to favor the ring-opening of the epoxide over the polymerization of the methacrylate group. A similar strategy could potentially be applied to this compound, although the reactivity of the thiirane ring towards different initiators would need to be carefully investigated. The success of this approach would open up new avenues for the synthesis of functional and cross-linkable polythioethers.

Design and Synthesis of Block Copolymers

The synthesis of block copolymers containing this compound is a powerful strategy for creating materials with unique morphologies and properties. These copolymers can be designed to have distinct blocks with different chemical and physical characteristics, leading to self-assembly into a variety of nanostructures, such as micelles, vesicles, and lamellae.

Block copolymers incorporating this compound can be synthesized through several approaches:

Sequential Monomer Addition in Living Polymerizations: This is a common method for synthesizing well-defined block copolymers. mdpi.com For example, a living radical polymerization technique like ATRP or RAFT could be used to first polymerize a vinylic monomer, followed by the addition of this compound to grow the second block. Alternatively, a living anionic ring-opening polymerization could be employed to first polymerize a thiirane monomer, followed by the addition of another monomer.

Combination of Different Polymerization Mechanisms: Given the bifunctional nature of this compound, it is possible to combine different polymerization mechanisms to create novel block copolymer architectures. For instance, one could first synthesize a poly(this compound) block via radical polymerization, leaving the thiirane rings intact. These thiirane rings could then be used to initiate the ring-opening polymerization of another cyclic monomer, such as a lactone or another thiirane, to form a graft copolymer. Conversely, a polymer with pendant initiating sites could be used to first grow a block via one mechanism and then a second block containing this compound via another mechanism.

The ability to synthesize block copolymers with this compound provides a versatile platform for the development of advanced materials with applications in areas such as drug delivery, nanotechnology, and surface modification.

Sequential Polymerization Approaches Combining Different Mechanisms

The synthesis of block copolymers from this compound (TMM) often involves a sequential polymerization approach, where different polymerization mechanisms are employed to polymerize the methacrylate and thiirane functionalities independently. This strategy allows for the creation of well-defined block structures that would be otherwise inaccessible through a single polymerization method.

One common approach is to first polymerize the methacrylate group via a controlled radical polymerization technique, such as atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization. These methods allow for the formation of a poly(this compound) (PTMM) block with a controlled molecular weight and a narrow molecular weight distribution. The terminal end of this block can then be functionalized to initiate the ring-opening polymerization of the thiirane group of a second batch of TMM monomers or another cyclic monomer.

Alternatively, anionic polymerization can be utilized. The methacrylate group of TMM can undergo anionic polymerization at low temperatures, often in the presence of a ligand like lithium chloride (LiCl) to suppress side reactions. uliege.be Following the formation of the first block, the reactive thiirane rings can be polymerized via anionic ring-opening polymerization. This sequential addition of monomers under different conditions allows for the construction of diblock or even multiblock copolymers. For instance, a block copolymer of polystyrene and poly(this compound) could be synthesized by first polymerizing styrene via anionic polymerization and then adding TMM to initiate the polymerization of the second block.

The choice of polymerization sequence and mechanism is critical and depends on the desired final architecture and the compatibility of the monomers and catalysts. For example, the synthesis of a poly(styrene)-\textit{b}-poly(this compound) block copolymer could be initiated by the anionic polymerization of styrene, followed by the addition of TMM. The living polystyrene chains would then initiate the polymerization of the methacrylate group of TMM. Subsequently, the pendant thiirane rings could be subjected to a separate ring-opening polymerization step to create a graft copolymer.

A representative example of a sequential polymerization to form a diblock copolymer is outlined in the table below, based on typical results observed in the synthesis of similar methacrylate-based block copolymers.

| Entry | First Block | Second Block | Mn ( g/mol ) of First Block | Mn ( g/mol ) of Diblock | PDI of Diblock |

| 1 | Polystyrene | Poly(this compound) | 10,000 | 25,000 | 1.15 |

| 2 | Poly(methyl methacrylate) | Poly(this compound) | 12,000 | 30,000 | 1.20 |

This table presents hypothetical data for illustrative purposes, based on typical experimental outcomes for similar block copolymer syntheses.

Development of Universal Mediator Systems for Multiblock Architectures

The synthesis of multiblock copolymers, especially those with alternating block structures, can be complex and time-consuming using sequential monomer addition with different polymerization mechanisms. To address this challenge, the development of universal mediator systems has emerged as a promising strategy. These systems are capable of mediating different types of polymerization, allowing for the formation of multiblock architectures in a more streamlined fashion.

While not yet extensively reported specifically for this compound, the concept of a universal mediator could be applied. For example, a bifunctional initiator capable of initiating both radical and ring-opening polymerization could be employed. One end of the initiator could start the radical polymerization of the methacrylate group of TMM, while the other end could initiate the ring-opening polymerization of the thiirane ring.

Another approach involves the use of a chain transfer agent that can participate in different polymerization mechanisms. For instance, certain thiocarbonylthio compounds used in RAFT polymerization have been shown to also mediate cationic or anionic polymerizations. Such a universal mediator could potentially be used to synthesize block copolymers of TMM with monomers that polymerize via different mechanisms, such as vinyl ethers (cationic polymerization) and styrenes (radical or anionic polymerization). The development of these systems is a key area of research for accessing diverse and complex block copolymer architectures. uliege.be

The following table illustrates a hypothetical scenario for the synthesis of a triblock copolymer using a universal mediator system.

| Entry | Block A | Block B | Block C | Overall Mn ( g/mol ) | Overall PDI |

| 1 | Polystyrene | Poly(this compound) | Poly(ethylene oxide) | 45,000 | 1.30 |

| 2 | Poly(butyl acrylate) | Poly(this compound) | Poly(methyl methacrylate) | 50,000 | 1.25 |

This table presents hypothetical data for illustrative purposes, based on typical experimental outcomes for similar triblock copolymer syntheses.

Characterization of Block Copolymer Architectures and Interfaces

The successful synthesis of block copolymers containing this compound must be confirmed through rigorous characterization of their architecture and interfacial properties. A combination of analytical techniques is typically employed to verify the block structure, determine molecular weight and composition, and investigate the morphology of the resulting materials.

Molecular Characterization:

Gel Permeation Chromatography (GPC): GPC is a fundamental technique used to determine the molecular weight (Mn and Mw) and polydispersity index (PDI) of the block copolymers. A shift in the GPC trace to higher molecular weight after the polymerization of each successive block, while maintaining a narrow PDI, provides strong evidence of successful block copolymer formation. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for confirming the chemical structure and determining the composition of the block copolymers. By integrating the signals corresponding to the protons or carbons of each block, the relative molar ratio of the different monomer units in the copolymer can be calculated. scirp.org

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups present in the copolymer, such as the ester carbonyl group of the methacrylate and the C-S bond of the thiirane ring. The disappearance or appearance of specific bands can also be used to monitor the progress of the polymerization reactions. researchgate.net

Thermal and Morphological Characterization:

Differential Scanning Calorimetry (DSC): DSC is employed to determine the glass transition temperatures (Tg) of the different blocks in the copolymer. The presence of two distinct Tgs corresponding to the individual homopolymers is a strong indication of microphase separation, a hallmark of block copolymers. researchgate.net

Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability of the block copolymer. The degradation profile can sometimes reveal distinct steps corresponding to the decomposition of the different blocks. researchgate.net

Microscopy Techniques: Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) are powerful tools for visualizing the microphase-separated morphology of the block copolymers in the solid state. These techniques can reveal the formation of ordered nanostructures, such as lamellae, cylinders, or spheres, depending on the block composition and molecular weight. scirp.org

The table below summarizes the expected characterization data for a well-defined diblock copolymer of polystyrene and poly(this compound).

| Characterization Technique | Expected Observation |

| GPC | Monomodal peak with low PDI (<1.2) |

| 1H NMR | Signals corresponding to both styrene and this compound units |

| DSC | Two distinct glass transition temperatures (Tg) |

| TEM/AFM | Evidence of microphase separation (e.g., lamellar or cylindrical domains) |

This table provides a summary of expected characterization outcomes for a hypothetical block copolymer.

Macromolecular Architectures and Functional Polymer Synthesis

Construction of Polysulfide Macromolecules with Pendant Methacrylate (B99206) Groups

The synthesis of linear polymers featuring a polysulfide backbone and pendant methacrylate groups can be achieved through the selective ring-opening polymerization (ROP) of the thiirane (B1199164) moiety of thiiran-2-ylmethyl methacrylate, while preserving the reactive methacrylate functionality. This approach is analogous to the well-established selective ROP of its oxygen counterpart, glycidyl (B131873) methacrylate (GMA). researchgate.net In the case of GMA, anionic polymerization initiated by systems like tetraoctylammonium bromide/triisobutylaluminum has proven effective in selectively opening the epoxide ring to yield polyethers with pendant methacrylate groups. researchgate.net

By extension, similar methodologies can be applied to this compound. Both anionic and cationic ROP are viable pathways for the polymerization of thiiranes.

Anionic Ring-Opening Polymerization (AROP): Initiated by nucleophiles or bases, AROP of thiiranes proceeds via a thiolate anion propagating species. For this compound, this mechanism would involve the nucleophilic attack on one of the carbon atoms of the thiirane ring, leading to ring-opening and the formation of a propagating thiolate chain end. This process, if controlled, would leave the methacrylate groups intact along the resulting polysulfide chain. The lower basicity of the propagating thiolate anion, compared to an alkoxide in epoxide polymerization, can be advantageous in preventing side reactions involving the ester group of the methacrylate. researchgate.net

Cationic Ring-Opening Polymerization (CROP): This mechanism is initiated by strong acids or Lewis acids, leading to a propagating sulfonium (B1226848) ion. nih.govrsc.org The polymerization of this compound under cationic conditions would generate a polythioether (polysulfide) backbone. Careful selection of the initiator and reaction conditions is crucial to prevent competing polymerization of the methacrylate double bond, which can also be susceptible to cationic initiation.

The resulting linear polysulfide macromolecules possess pendant methacrylate groups that are available for subsequent polymerization or modification, making them valuable macromonomers for creating more complex architectures like graft copolymers or crosslinked materials.

Formation of Crosslinked Polymeric Networks from this compound

This compound is a versatile monomer for the creation of crosslinked polymeric networks due to its dual functionality. finechemical.net Crosslinking can be achieved through various strategies, either by polymerizing the methacrylate group first to form a linear polymer with pendant thiirane rings, which are then crosslinked, or by utilizing both functionalities in different stages.

A key example involves the conversion of a pre-formed macroporous resin. A study demonstrated the facile and high-yield transformation of a poly[(glycidyl methacrylate)-co-(ethane-1,2-diyl dimethacrylate)] resin into its thiirane analogue. rsc.org The process, catalyzed by dilute sulfuric acid with thiourea (B124793) at room temperature, yields a macroporous resin with a high concentration of reactive thiirane groups. This method provides a robust platform where the initial crosslinked structure is defined by a conventional dimethacrylate crosslinker, and the reactive functionality is subsequently introduced.

Alternatively, this compound can be directly copolymerized with vinyl monomers and a crosslinking agent like divinylbenzene (B73037) or ethylene (B1197577) glycol dimethacrylate. The polymerization proceeds via the methacrylate group, incorporating the thiirane moiety as a pendant group within the crosslinked network. These pendant thiirane rings can then undergo further reactions to enhance crosslink density or introduce other functionalities.

The table below summarizes a representative method for preparing a thiirane-functionalized crosslinked resin from an epoxy precursor. rsc.org

| Parameter | Condition |

| Starting Material | Poly[(glycidyl methacrylate)-co-(ethane-1,2-diyl dimethacrylate)] resin |

| Reagent | Thiourea |

| Catalyst | Dilute Sulfuric Acid |

| Solvent | Water |

| Temperature | Room Temperature |

| Result | Macroporous resin with up to 3 mmol/g of thiirane groups |

This approach highlights the ability to create stable, high-surface-area materials that are primed for further chemical modification through their reactive sulfur-containing rings.

Engineering of Polymers with Tailored Reactive Sites

The pendant thiirane ring in polymers derived from this compound is a highly reactive functional group that serves as a versatile site for post-polymerization modification. The strained three-membered ring readily undergoes nucleophilic ring-opening reactions, allowing for the covalent attachment of a wide array of functional molecules. rsc.org This capability is crucial for engineering polymers with precisely tailored properties and reactive sites for applications in catalysis, separations, and biomedicine.

The reactivity of the thiirane ring is analogous to, and often greater than, that of the corresponding epoxide ring in poly(glycidyl methacrylate). korea.ac.krrsc.org A variety of nucleophiles can be employed to open the thiirane ring, leading to the formation of a thiol group and the introduction of a new functional moiety.

Key post-polymerization modification reactions include:

Aminolysis: Reaction with primary or secondary amines opens the thiirane ring to yield amino-thiol functionalities. This has been demonstrated by the successful immobilization of various aliphatic amines onto thiirane-containing resins. rsc.org

Reaction with Azoles: Heterocyclic compounds like pyrazole (B372694) and imidazole (B134444) can also act as nucleophiles, leading to their covalent attachment to the polymer backbone. rsc.org

Thiol-Thiol Exchange/Addition: Other thiol-containing molecules can react with the thiirane ring, creating disulfide linkages or other sulfur-rich structures.

A study on the immobilization of ligands onto a thiirane-functionalized resin found that toluene (B28343) was an effective solvent for these reactions, leading to a clean conversion that generates one mole of thiol for every mole of attached ligand, consistent with a straightforward ring-opening mechanism. rsc.org

The table below presents examples of nucleophiles used for the modification of thiirane-functionalized resins. rsc.org

| Nucleophile Class | Specific Example | Resulting Functionality |

| Aliphatic Amines | Diethylamine | N,N-Diethylamino-2-hydroxypropyl-3-thiol |

| Azoles | Imidazole | Imidazolyl-2-hydroxypropyl-3-thiol |

| Azoles | Pyrazole | Pyrazolyl-2-hydroxypropyl-3-thiol |

This strategy of post-polymerization modification allows for the creation of a diverse library of functional polymers from a single polymer precursor, demonstrating the power of thiirane chemistry in materials design.

Exploration of Chiral Polymeric Systems from Enantiomerically Pure Monomers

The this compound monomer possesses a stereogenic center at the C2 carbon of the thiirane ring, meaning it can exist as two distinct enantiomers: (R)-thiiran-2-ylmethyl methacrylate and (S)-thiiran-2-ylmethyl methacrylate. This inherent chirality presents an opportunity for the synthesis of optically active polymers with unique stereochemical architectures.

While specific studies on the polymerization of enantiomerically pure this compound are not widely reported, the principles of chiral polymer synthesis are well-established in the field of methacrylate chemistry. The polymerization of enantiopure chiral monomers is a known strategy to impart chirality into a polymer, which can influence its secondary structure (e.g., inducing a helical conformation) and its interaction with other chiral molecules.

The potential pathway to chiral polymeric systems involves:

Synthesis of Enantiopure Monomers: The first step would be the asymmetric synthesis or chiral resolution of this compound to obtain the pure (R) or (S) enantiomer.

Chiral Polymerization: The enantiopure monomer could then be polymerized using standard techniques such as free-radical or controlled radical polymerization (e.g., RAFT). The polymerization of the methacrylate group would create a polymer with chiral pendant groups regularly arranged along the backbone.

Selective Ring-Opening Polymerization: Alternatively, selective ROP of an enantiopure monomer could yield a polysulfide backbone with a specific stereochemistry at each repeating unit, creating a main-chain chiral polymer.

Polymers derived from enantiopure this compound could have significant applications in areas such as:

Chiral Stationary Phases (CSPs): For the chromatographic separation of racemic mixtures.

Asymmetric Catalysis: Where the chiral polymer could act as a scaffold for catalytic sites.

Chiral Recognition: For use in sensors or assays that can distinguish between enantiomers.

The exploration of these chiral systems represents a promising, albeit currently theoretical, frontier for this compound in the field of advanced functional materials.

Post Polymerization Chemical Modifications and Derivatization Reactions

Chemical Transformations of Pendant Methacrylate (B99206) Functionalities in Polymers

While the primary site for post-polymerization modification on polymers of thiiran-2-ylmethyl methacrylate is the pendant thiirane (B1199164) ring, the methacrylate backbone itself contains ester linkages that can be chemically altered. Although generally more stable than the highly reactive thiirane moiety, the ester groups can undergo hydrolysis under strong acidic or basic conditions. This reaction cleaves the ester bond, converting the methacrylate units into methacrylic acid units and releasing the thiirane-containing side chain alcohol. This transformation significantly alters the polymer's properties, such as its solubility and polarity. However, reactions targeting the methacrylate backbone are less common in the literature, as most research focuses on the versatile chemistry of the pendant episulfide group.

Ring-Opening and Modification Reactions of Polymer-Bound Thiirane Moieties

The principal strategy for the functionalization of poly(this compound) involves the ring-opening of the pendant thiirane moieties. This strained three-membered ring is highly susceptible to nucleophilic attack, providing a powerful and efficient pathway for introducing a wide variety of functional groups.

The ring-opening process can be initiated by numerous nucleophiles. For instance, amines react readily with the thiirane ring to yield β-aminothioethers, creating a free thiol group in the process. This reaction is a cornerstone for grafting side chains or introducing functionalities that can alter the polymer's physical and chemical characteristics, such as imparting aqueous solubility.

A key feature of some ring-opening mechanisms is the generation of a latent thiol (sulfhydryl) group. For example, a base-catalyzed deprotonation of the carbon adjacent to an activating group can initiate the ring-opening to form a thiolate anion. nih.gov This newly formed, highly reactive thiolate can then engage in various subsequent reactions. The ability to unmask a thiol group selectively within the polymer side chain is a powerful tool for creating functional materials. nih.gov These generated thiol groups are valuable for further "click" chemistry reactions, such as thiol-ene and thiol-yne additions, which are known for their high efficiency, mild reaction conditions, and high functional group tolerance, allowing for the attachment of a diverse range of molecules. nsf.gov

Synthesis of Novel Functional Groups via Thiirane/Sulfide Transformations

The sulfur-containing functionalities resulting from polymerization and subsequent ring-opening reactions serve as a rich platform for further chemical transformations, leading to the synthesis of novel and complex polymer structures.

Conversion to Cyclic Trithiocarbonate (B1256668) Structures

A significant derivatization of the pendant thiirane ring is its reaction with carbon disulfide (CS₂). This reaction can be catalyzed to produce cyclic trithiocarbonate groups. rsc.orgresearchgate.net The coupling of episulfides with CS₂ can be selectively controlled by the choice of catalyst and reaction conditions to yield these cyclic structures in high yields. rsc.orgrsc.org For instance, tetrabutylammonium (B224687) fluoride (B91410) has been shown to be a highly effective catalyst for this transformation. rsc.org

The formation of cyclic trithiocarbonates is particularly valuable in polymer chemistry. These groups can act as reversible addition-fragmentation chain transfer (RAFT) agents. google.com By converting the pendant thiirane groups into RAFT-active trithiocarbonates, a standard polymer can be transformed into a macro-RAFT agent. This macro-agent can then be used to initiate the controlled radical polymerization of other monomers, enabling the synthesis of well-defined graft copolymers and other complex architectures.

| Reactant | Catalyst/Conditions | Product | Application of Product |

| Polymer-bound Thiirane | Carbon Disulfide (CS₂) / Onium Salts | Polymer-bound Cyclic Trithiocarbonate | Macro-RAFT agent for controlled polymerization |

Further Derivatization of Sulfur-Containing Polymer Chains

The sulfur atoms within the polymer chains, whether in the form of thiols, thioethers, or trithiocarbonates, are amenable to a variety of additional chemical modifications.

The thiol groups generated from thiirane ring-opening are particularly versatile. They can be oxidized to form disulfide bonds, which can act as cross-linking points between polymer chains. This cross-linking can be used to form hydrogels or network polymers. These disulfide crosslinks are often reversible and can be cleaved under reducing conditions, making them useful for creating stimuli-responsive materials.

Furthermore, the thioether linkages present in the polymer backbone or side chains can be oxidized. Mild oxidation typically yields sulfoxides, while stronger oxidation conditions can produce sulfones. Each oxidation step significantly increases the polarity and hydrogen-bonding capacity of the polymer side chains. This modification dramatically alters the polymer's physical properties, including its solubility, thermal stability, and interactions with other molecules. The sulfone group, in particular, can participate in key hydrogen bonding within the active sites of enzymes, a property that has been explored in the design of enzyme inhibitors. nih.gov This ability to tune the oxidation state of the sulfur atom provides a straightforward method for fine-tuning the material properties of the final polymer. nih.gov

| Starting Group | Reagent/Condition | Resulting Group | Change in Property |

| Thiol (-SH) | Oxidizing Agent (e.g., air, H₂O₂) | Disulfide (-S-S-) | Cross-linking, network formation |

| Thioether (-S-) | Mild Oxidizing Agent (e.g., NaIO₄) | Sulfoxide (B87167) (-SO-) | Increased polarity |

| Thioether (-S-) | Strong Oxidizing Agent (e.g., mCPBA) | Sulfone (-SO₂-) | Greatly increased polarity and H-bonding |

Advanced Analytical and Spectroscopic Methodologies for Characterization

Spectroscopic Analysis of Monomer and Polymer Structures (e.g., Nuclear Magnetic Resonance Spectroscopy, Fourier-Transform Infrared Spectroscopy)

Spectroscopic methods are fundamental in verifying the chemical structure of the thiiran-2-ylmethyl methacrylate (B99206) monomer and confirming its polymerization.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the structural elucidation of both the monomer and the resulting polymer.

¹H NMR of Thiiran-2-ylmethyl Methacrylate Monomer: The proton NMR spectrum of the monomer is expected to show characteristic signals corresponding to the vinyl protons of the methacrylate group, the methyl protons, and the protons of the thiirane (B1199164) ring and the methylene (B1212753) bridge.

¹H and ¹³C NMR of Poly(this compound): Upon polymerization, the disappearance of the vinyl proton signals in the ¹H NMR spectrum is a clear indicator of successful polymerization. The polymer spectrum would be dominated by broad signals corresponding to the polymer backbone and the pendant side chains. For analogous polymers like poly(glycidyl methacrylate) (PGMA), the ¹H NMR spectrum shows characteristic peaks for the polymer backbone and the epoxy side groups, confirming the integrity of the side chain during polymerization. researchgate.net Similarly, for poly(this compound), the signals for the thiirane ring protons would be expected to remain, confirming that the polymerization occurred through the methacrylate double bond without opening the thiirane ring. Two-dimensional NMR techniques, such as HSQC and HMBC, could provide more detailed information on the connectivity and tacticity of the polymer chain.

Fourier-Transform Infrared (FT-IR) Spectroscopy provides valuable information about the functional groups present in the monomer and polymer.

FT-IR of this compound Monomer: The monomer's FT-IR spectrum would exhibit characteristic absorption bands for the C=O stretching of the ester group (around 1720 cm⁻¹), the C=C stretching of the methacrylate group (around 1635 cm⁻¹), and the characteristic vibrations of the thiirane ring.

FT-IR of Poly(this compound): After polymerization, the disappearance of the C=C stretching band is a key confirmation of the reaction. The strong C=O stretching band will remain. For similar polymers like PGMA, the FT-IR spectrum clearly shows the disappearance of the vinyl absorption peaks upon polymerization, while the characteristic epoxy ring vibrations are retained. rsc.org The FT-IR spectrum of poly(this compound) would be expected to show the persistence of the bands associated with the thiirane ring, indicating its presence in the polymer side chain. researchgate.net

Chromatographic Techniques for Molecular Weight Distribution and Purity Determination (e.g., Size Exclusion Chromatography, Gel Permeation Chromatography, High-Performance Liquid Chromatography)

Chromatographic techniques are indispensable for determining the molecular weight, molecular weight distribution (polydispersity index, PDI), and purity of the synthesized polymer.

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) is the most common method for determining the molecular weight characteristics of polymers. sepscience.compolyanalytik.com

Molecular Weight and Polydispersity: By separating polymer chains based on their hydrodynamic volume in solution, SEC/GPC provides the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the PDI (Mw/Mn). The PDI gives an indication of the breadth of the molecular weight distribution. For analogous polymers like PGMA, GPC is routinely used to determine these parameters, often employing solvents like tetrahydrofuran (B95107) (THF). polymersource.capolymersource.ca For sulfur-containing polymers, GPC analysis can sometimes be challenging due to potential interactions with the column packing material, but appropriate solvent and column selection can overcome these issues. researchgate.netresearchgate.net

Instrumentation: A typical GPC system consists of a pump, an injector, a set of columns packed with a porous gel, and a detector, most commonly a refractive index (RI) detector. lcms.cz More advanced setups can include multi-angle light scattering (MALS) and viscometry detectors for absolute molecular weight determination. polyanalytik.com

High-Performance Liquid Chromatography (HPLC) is a versatile technique that can be used for the purity determination of the monomer and for the analysis of oligomers and polymer additives. For the analysis of the this compound monomer, reversed-phase HPLC could be used to assess its purity by separating it from any impurities or starting materials.

| Technique | Information Obtained | Expected Results for Poly(this compound) |

| SEC/GPC | Mn, Mw, PDI | A chromatogram showing the molecular weight distribution of the polymer. The PDI value would indicate the control over the polymerization process. |

| HPLC | Monomer purity, oligomer analysis | A chromatogram indicating the purity of the this compound monomer. |

Microscopic and Scattering Methods for Morphological and Nanostructural Elucidation (e.g., Transmission Electron Microscopy, Dynamic Light Scattering)

When poly(this compound) is synthesized in the form of nanoparticles or used to create structured materials, microscopic and scattering techniques are essential for characterizing their size, shape, and morphology.

Transmission Electron Microscopy (TEM) provides high-resolution, two-dimensional images of the nanostructure of materials.

Nanoparticle Visualization: For polymer nanoparticles, TEM can directly visualize their size, shape (e.g., spherical, core-shell), and state of aggregation. Studies on sulfur nanoparticles and PGMA-based nanoparticles have demonstrated the utility of TEM in revealing their morphology. journalijpss.commdpi.com For poly(this compound) nanoparticles, TEM would be crucial to confirm their formation and to study their internal structure, especially if the thiirane group is used for further functionalization.

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the hydrodynamic size distribution of particles in a suspension.

Particle Size Distribution: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. This information is then correlated to the particle size distribution. It is a valuable technique for determining the average particle size and polydispersity of nanoparticles in their native, solvated state. While DLS provides an intensity-weighted size distribution, it is often used in conjunction with TEM for a more complete picture of the nanoparticle population, as the two techniques can sometimes yield different average sizes due to their different measurement principles. rsc.orgekb.eg For poly(this compound) nanoparticles, DLS would provide quick and reliable information on their size distribution in a given solvent. uwa.edu.au

| Technique | Information Obtained | Expected Results for Poly(this compound) Nanoparticles |

| TEM | Size, shape, morphology, internal structure | High-resolution images showing the size and shape of the nanoparticles. |

| DLS | Hydrodynamic size distribution, polydispersity | A size distribution curve indicating the average hydrodynamic diameter and the breadth of the distribution. |

Thermal Analysis Techniques for Polymer Transitions and Stability Profiles (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis)

Thermal analysis techniques are critical for determining the thermal transitions and stability of poly(this compound), which are important properties for its processing and application. youtube.com

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature.

Glass Transition Temperature (Tg): DSC is used to determine the Tg of the polymer, which is the temperature at which the amorphous regions of the polymer transition from a rigid, glassy state to a more flexible, rubbery state. The Tg is a critical parameter that influences the mechanical properties of the material. For PGMA, the Tg has been reported to be around 72 °C. polymersource.ca The Tg of poly(this compound) would be influenced by the polarity and bulkiness of the thiirane-containing side chain. researchgate.net

Melting Temperature (Tm) and Crystallinity: If the polymer is semi-crystalline, DSC can also determine the melting temperature (Tm) and the enthalpy of fusion, which can be used to calculate the degree of crystallinity. youtube.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

Thermal Stability and Decomposition Profile: TGA provides information on the thermal stability of the polymer and its decomposition profile. The onset of decomposition temperature indicates the temperature at which the polymer starts to degrade. The TGA curve can also reveal the number of decomposition steps and the amount of residue left at high temperatures. The thermal stability of poly(methacrylates) can be influenced by the nature of the side chain. For instance, sulfur-containing polymers have been shown to exhibit relatively high degradation temperatures. researchgate.net The TGA of poly(this compound) would reveal its stability and how the thiirane group affects its degradation mechanism. arxiv.org

| Technique | Information Obtained | Expected Results for Poly(this compound) |

| DSC | Glass transition temperature (Tg), melting temperature (Tm), crystallinity | A thermogram showing a step change in heat flow corresponding to the Tg. If crystalline, an endothermic peak corresponding to Tm would be observed. |

| TGA | Thermal stability, decomposition temperature, char yield | A curve showing the percentage of weight loss as a function of temperature, indicating the onset of degradation and the decomposition profile. |

Theoretical and Computational Studies of Thiiran 2 Ylmethyl Methacrylate Systems

Quantum Chemical Calculations (e.g., Density Functional Theory) on Monomer Reactivity

There is a notable absence of published studies employing quantum chemical calculations, such as Density Functional Theory (DFT), to specifically investigate the reactivity of the thiiran-2-ylmethyl methacrylate (B99206) monomer. While DFT has been extensively used to model the structure-reactivity relationships of other acrylate (B77674) and methacrylate monomers, this level of analysis has not been applied to TMM. acs.orgresearchgate.netacs.orgresearchgate.net Such studies would be invaluable for understanding the electronic and structural factors governing its polymerization potential, including the influence of the thiirane (B1199164) and methacrylate functional groups on properties like frontier molecular orbital energies (HOMO and LUMO), charge distribution, and bond dissociation energies. Without specific research, any data table on these properties for TMM would be purely speculative.

Computational Modeling of Polymerization Reaction Pathways and Mechanisms

Similarly, the scientific literature lacks computational models detailing the polymerization reaction pathways and mechanisms of thiiran-2-ylmethyl methacrylate. Research on other methacrylates often involves modeling the kinetics of free-radical polymerization, including propagation and termination steps. acs.orgacs.orgresearchgate.net For TMM, this would also need to account for potential ring-opening polymerization of the thiirane group. The interplay between these two polymerization routes presents a complex system for which no computational studies have been published. Therefore, constructing a data table of activation barriers or reaction enthalpies for different polymerization pathways of TMM is not currently possible based on existing research.

Prediction of Polymer Chain Conformations and Architectures

The prediction of polymer chain conformations and architectures for poly(this compound) through computational modeling is another area with no available research. Methodologies such as molecular dynamics (MD) simulations are commonly used to study the conformational behavior of polymers, including those with sulfur-containing heterocycles or methacrylate backbones. acs.orgnih.gov These simulations can provide insights into properties like tacticity, chain flexibility, and the spatial arrangement of the thiiran-containing side chains. However, no such simulations have been reported for poly(this compound).

In Silico Studies of Intermolecular and Intramolecular Interactions within Polymeric Assemblies

Finally, there are no in silico studies on the intermolecular and intramolecular interactions within polymeric assemblies of poly(this compound). Such research would be crucial for understanding the material's bulk properties. Computational techniques can elucidate the nature and strength of non-covalent interactions, such as van der Waals forces and dipole-dipole interactions involving the sulfur and ester functionalities, which dictate how polymer chains pack and interact. nih.govresearchgate.net The influence of the sulfur-containing side groups on these interactions is of particular interest but remains uninvestigated in the scientific literature. usd.edursc.org

Emerging Research Directions and Future Perspectives

Development of Innovative Initiator and Catalytic Systems for Enhanced Control

The precise control over the polymerization of TMM is crucial for tailoring the final properties of the resulting polymers. Researchers are moving beyond conventional free-radical polymerization to explore more advanced methods that offer control over molecular weight, dispersity, and polymer architecture.

One of the most promising areas is the application of controlled/living radical polymerization (CLRP) techniques, such as Atom Transfer Radical Polymerization (ATRP). ATRP allows for the synthesis of well-defined polymers with predictable molecular weights and narrow molecular weight distributions. researchgate.net The development of novel initiator and catalyst systems specifically designed for sulfur-containing methacrylates like TMM is a key focus. For instance, research into the ATRP of similar functional methacrylates has shown that the choice of the catalyst system, such as a Cu(I)/bipyridine complex, and the initiator can significantly influence the polymerization kinetics and the control over the final polymer structure. researchgate.net

Furthermore, the principles of 'click' chemistry are being increasingly applied. The base-catalyzed reaction between a thiol and an epoxide is considered a 'click' reaction due to its high efficiency and regioselectivity, proceeding under mild conditions. researchgate.net The thiirane (B1199164) ring in TMM offers analogous reactivity, capable of undergoing ring-opening reactions with various nucleophiles. This opens up possibilities for post-polymerization modification and the creation of complex architectures like block copolymers and polymer networks. Thiol-ene chemistry, another type of click reaction, is also a promising route for producing biodegradable polymers, which could be adapted for TMM. nih.gov

| Polymerization Technique | Key Advantages for TMM | Potential Initiator/Catalyst Systems |

| Atom Transfer Radical Polymerization (ATRP) | Precise control over molecular weight and dispersity; enables synthesis of block copolymers. researchgate.net | Copper(I) halides with bipyridine-based ligands; ethyl 2-bromoisobutyrate. researchgate.net |